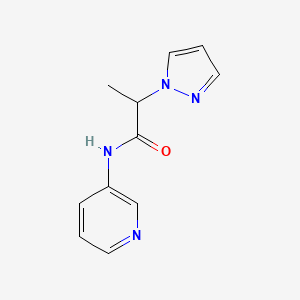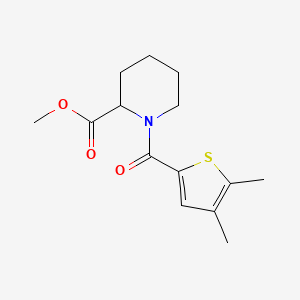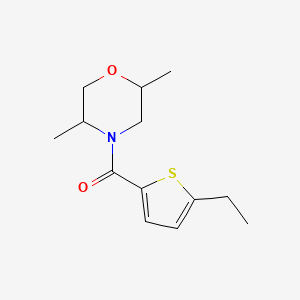
(2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone, also known as DMMDA-2, is a synthetic compound that belongs to the family of phenethylamines. It is a psychoactive drug that has been used for research purposes only. DMMDA-2 has a unique chemical structure that makes it a potential candidate for further scientific research.
作用機序
(2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone acts as a partial agonist at serotonin receptors, specifically the 5-HT2A receptor. It also has a weak affinity for dopamine receptors. The exact mechanism of action of (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone is not fully understood, but it is believed to modulate the activity of serotonin and dopamine in the brain, leading to altered perception, mood, and cognition.
Biochemical and Physiological Effects:
(2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone has been shown to induce changes in perception, mood, and cognition. It can cause visual and auditory hallucinations, altered time perception, and changes in thought processes. (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone can also cause changes in heart rate, blood pressure, and body temperature.
実験室実験の利点と制限
(2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone has several advantages for lab experiments. It has a unique chemical structure that makes it a potential candidate for further scientific research. (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone is also relatively easy to synthesize and can be obtained in pure form. However, (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone has several limitations for lab experiments. It is a psychoactive drug that can cause changes in perception, mood, and cognition, making it difficult to control for these variables in experiments. (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone also has a short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone. One area of research could be to study its effects on different serotonin and dopamine receptor subtypes. Another area of research could be to study its potential therapeutic uses, such as in the treatment of depression or anxiety disorders. Additionally, more research could be done to understand the mechanism of action of (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone and how it modulates the activity of serotonin and dopamine in the brain.
合成法
(2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone can be synthesized by reacting 2,5-dimethylmorpholine with 2,4-dimethylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction yields (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone as a white crystalline solid that can be purified by recrystallization.
科学的研究の応用
(2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone has been used in scientific research to study its effects on the central nervous system. It has been found to have a high affinity for serotonin receptors and can act as a partial agonist at these receptors. (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone has also been shown to have a mild stimulant effect on the central nervous system.
特性
IUPAC Name |
(2,5-dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-10-5-6-14(11(2)7-10)15(17)16-8-13(4)18-9-12(16)3/h5-7,12-13H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHVGEDVGQOFLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544373.png)
![1-methyl-4-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridin-2-one](/img/structure/B7544380.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7544381.png)

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-[(4-fluorobenzoyl)amino]-3-methylbutanoate](/img/structure/B7544395.png)
![2-ethyl-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,3-thiazole](/img/structure/B7544406.png)





![4-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544449.png)

![4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544473.png)